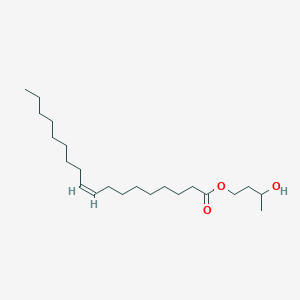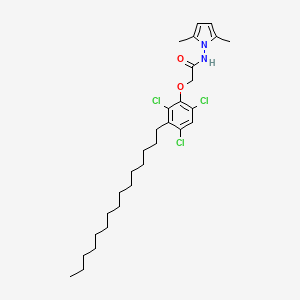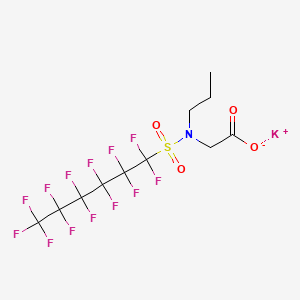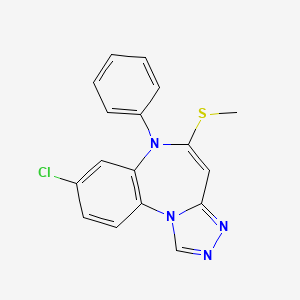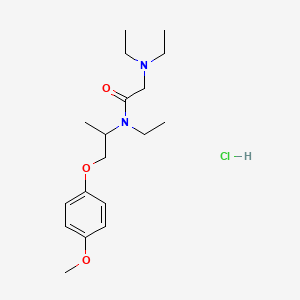
2-(Diethylamino)-N-ethyl-N-(1-(p-methoxyphenoxy)-2-propyl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(Diethylamino)-N-ethyl-N-(1-(p-methoxyphenoxy)-2-propyl)acetamide hydrochloride involves several steps. One common method includes the reaction of p-methoxyphenol with 2-chloro-N,N-diethylacetamide in the presence of a base to form the intermediate compound. This intermediate is then reacted with ethyl iodide to produce the final product . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-(Diethylamino)-N-ethyl-N-(1-(p-methoxyphenoxy)-2-propyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-(Diethylamino)-N-ethyl-N-(1-(p-methoxyphenoxy)-2-propyl)acetamide hydrochloride has been extensively studied for its applications in various fields:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: The compound has been investigated for its effects on cellular processes and its potential as a biochemical tool.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-N-ethyl-N-(1-(p-methoxyphenoxy)-2-propyl)acetamide hydrochloride involves its interaction with the central nervous system. It is believed to exert its effects by modulating neurotransmitter levels, particularly by inhibiting the reuptake of serotonin and norepinephrine. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing neuronal communication and producing stimulant effects .
Comparison with Similar Compounds
2-(Diethylamino)-N-ethyl-N-(1-(p-methoxyphenoxy)-2-propyl)acetamide hydrochloride can be compared with other similar compounds such as:
Amphetamine: Both compounds are central nervous system stimulants, but amphetamine has a different chemical structure and mechanism of action.
Properties
CAS No. |
97702-95-9 |
|---|---|
Molecular Formula |
C18H31ClN2O3 |
Molecular Weight |
358.9 g/mol |
IUPAC Name |
2-(diethylamino)-N-ethyl-N-[1-(4-methoxyphenoxy)propan-2-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C18H30N2O3.ClH/c1-6-19(7-2)13-18(21)20(8-3)15(4)14-23-17-11-9-16(22-5)10-12-17;/h9-12,15H,6-8,13-14H2,1-5H3;1H |
InChI Key |
USDAUJIZNBVDQF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)N(CC)C(C)COC1=CC=C(C=C1)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


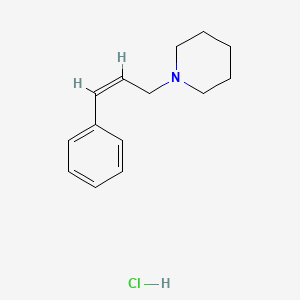
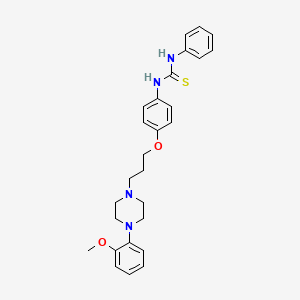
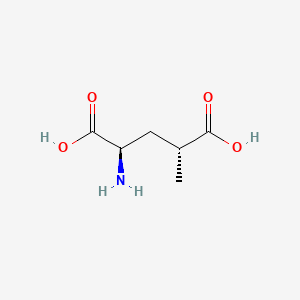
![oxalic acid;1-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]azepane](/img/structure/B12739609.png)
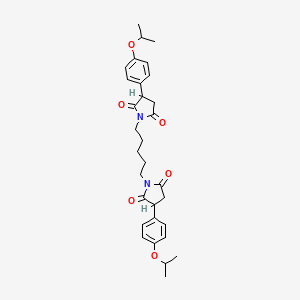
![[3-[[1-[(diaminomethylideneamino)oxymethyl]cyclopropyl]methoxy]-5-methylphenyl] 2-methylsulfonylbenzenesulfonate](/img/structure/B12739616.png)
![9-(2-chlorophenyl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12739620.png)
